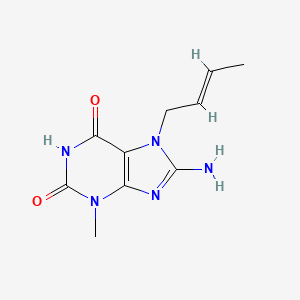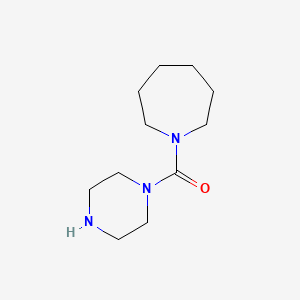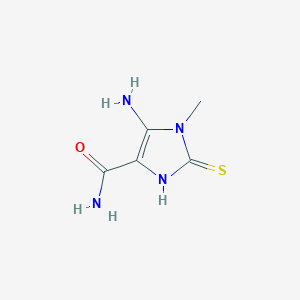
Pyrrolidin-1-amine hydrochloride
Vue d'ensemble
Description
Pyrrolidin-1-amine hydrochloride is a chemical compound that is not explicitly detailed in the provided papers, but its structure and properties can be inferred from the related compounds discussed. The compound is likely to be a hydrochloride salt of pyrrolidin-1-amine, which is a derivative of the pyrrole heterocycle. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and pyrrolidin-1-amine would be a saturated version of this ring with an amine group at the first position.
Synthesis Analysis
The synthesis of pyrrolidine derivatives is well-documented in the provided literature. For instance, the sustainable iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols is described, which could potentially be adapted for the synthesis of pyrrolidin-1-amine hydrochloride . Additionally, the synthesis of chiral 1-(1H-pyrrole) derivatives from primary amines and tetrahydro-2,5-dimethoxyfuran is reported, which suggests that similar methods could be used for synthesizing pyrrolidin-1-amine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidin-1-amine hydrochloride would consist of a pyrrolidine ring with an amine group at the first position and a chloride ion to form the hydrochloride salt. Structural studies of related compounds, such as 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, provide insights into the types of intermolecular interactions, such as hydrogen bonding and C-H...π interactions, that could stabilize the crystal structure of pyrrolidin-1-amine hydrochloride .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be quite diverse. For example, the unique oxidation reaction of amides catalyzed by ruthenium porphyrin, which converts N-acylpyrrolidines to N-acyl amino acids, indicates that pyrrolidin-1-amine could undergo similar oxidative transformations . Moreover, the synthesis and reactions of 1H-pyrrolo[2,3-b]pyridines show that these compounds can undergo various electrophilic substitutions, which might also be applicable to pyrrolidin-1-amine derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of pyrrolidin-1-amine hydrochloride are not directly reported, the properties of related pyrrolidine and pyrrole derivatives can provide some insights. For instance, the solubility of the compound in water would be influenced by the presence of the hydrochloride group, and its melting point could be deduced from similar structures. The spectral data from compounds like 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine could be used to predict the NMR and IR spectra of pyrrolidin-1-amine hydrochloride .
Applications De Recherche Scientifique
- Drug Discovery
- Pyrrolidine is a versatile scaffold for novel biologically active compounds .
- It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Asymmetric Synthesis of Organocatalysts
- Substituted chiral pyrrolidines represent one of the most common heterocyclic structural motifs that are present in biologically active natural and synthetic compounds .
- This scaffold also plays a crucial role as a building block in organic synthesis and it characterizes the structure of many ligands .
- Since the advent of organocatalysis, chiral pyrrolidines have been used for the facile construction of complex molecular architectures .
- A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .
-
Antitrypanosomal Activity
- Pyrrolidine derivatives have been studied for their antitrypanosomal activity .
- Structural modifications were restricted to the amino substituent including amino, a (pyrrolidin-1-yl) and (4-methylpiperazin-1-yl) groups of compounds .
- These modifications can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
-
Pyrrolone and Pyrrolidinone Derivatives in Pharmaceutical Effects
- Pyrrolones and pyrrolidinone derivatives are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
- The synthesis of these derivatives offers a great scope in the field of medicinal chemistry .
-
Design of New Molecules in Drug Discovery
- The five-membered pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
- Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
-
Synthesis of Alkaloids and Unusual β-amino Acids
Safety And Hazards
Orientations Futures
Pyrrolidine and its derivatives, including Pyrrolidin-1-amine hydrochloride, continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
pyrrolidin-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYGDJRKCXTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1389313-46-5 | |
| Record name | 1-Pyrrolidinamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90979271 | |
| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-amine hydrochloride | |
CAS RN |
63234-71-9 | |
| Record name | 1-Aminopyrrolidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidin-1-amine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidin-1-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)





![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)



![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)

